N-Desmethyl Vinblastine is a chemical compound derived from Vinblastine, a natural product found in the Madagascar periwinkle plant (Catharanthus roseus). [] N-Desmethyl Vinblastine serves as a key intermediate in the synthesis of Vincristine, a clinically important anticancer drug. [] It is classified as a Vinca alkaloid, known for their potent antimitotic activity. [, ]
N-Desmethyl Vinblastine is a significant derivative of Vinblastine, a well-known alkaloid derived from the periwinkle plant, Catharanthus roseus. This compound is classified under the category of Vinca alkaloids, which are primarily used in the treatment of various cancers due to their ability to inhibit cell division.
N-Desmethyl Vinblastine is synthesized from Vinblastine through a demethylation process. The natural source of Vinblastine is the Madagascar periwinkle, which has been utilized in traditional medicine and modern pharmacology for its anticancer properties.
N-Desmethyl Vinblastine falls under the following classifications:
The synthesis of N-Desmethyl Vinblastine involves several methods, primarily focusing on the selective removal of the methyl group from the nitrogen atom in Vinblastine.
N-Desmethyl Vinblastine participates in various chemical reactions that are crucial for its biological activity:
The mechanism of action for N-Desmethyl Vinblastine primarily involves its interaction with tubulin, a protein essential for microtubule formation during cell division:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and quantify N-Desmethyl Vinblastine during synthesis processes .
N-Desmethyl Vinblastine is primarily utilized in scientific research and clinical applications:
N-Desmethyl Vinblastine (C₄₅H₅₆N₄O₉) is classified as a mono-demethylated vinca alkaloid derivative, originating from either:
Structurally, it retains the dimeric framework characteristic of vinca alkaloids—comprising catharanthine and vindoline subunits—but differs from vinblastine (C₄₆H₅₈N₄O₉) by a mass reduction of 14 Da due to the missing methyl group [1] [6]. This demethylation occurs specifically at the vindoline N1 position, altering electron distribution and reducing tertiary amine basicity. Consequently, N-Desmethyl Vinblastine exhibits:
Table 1: Structural and Physicochemical Comparison with Vinblastine
Property | Vinblastine | N-Desmethyl Vinblastine |
---|---|---|
Molecular Formula | C₄₆H₅₈N₄O₉ | C₄₅H₅₆N₄O₉ |
Molecular Weight (g/mol) | 810.98 | 796.95 |
Demethylation Site | N/A | Vindoline N1 position |
logP (Predicted) | 3.7 | 3.2 |
Tubulin Binding Affinity | High | Moderate |
Taxonomically, it belongs to the "vinca alkaloid derivatives" subclass, sharing biosynthetic origins with >200 Catharanthus roseus alkaloids. Unlike semi-synthetic analogues (e.g., vinorelbine), N-Desmethyl Vinblastine is primarily a metabolic product rather than a deliberately engineered therapeutic agent [4] [9].
The discovery of N-Desmethyl Vinblastine parallels vinblastine’s isolation timeline:
Key historical challenges in studying this analogue include:
The analogue gained prominence when identified as a major human metabolite in vinblastine pharmacokinetic studies (1990s), explaining interpatient variability in drug clearance [3] [8]. Its role in multidrug resistance emerged concurrently, as P-glycoprotein (ABCB1) efflux efficiency differs between vinblastine and N-Desmethyl Vinblastine [2] [6].
As a pharmacologically active impurity, N-Desmethyl Vinblastine necessitates stringent control during vinblastine manufacturing. Regulatory guidelines (ICH Q3A/B) classify it as a "potency-related impurity" requiring identification thresholds ≤0.10% and qualification thresholds ≤0.15% [8].
Modern pharmacopeial methods employ orthogonal techniques for quantification:
Table 2: Analytical Methods for N-Desmethyl Vinblastine Quantification
Method | Conditions | LOD/LOQ | Key Advantages |
---|---|---|---|
HPLC-UV | C18 column; 30% MeCN/70% buffer (pH 3.0); 1mL/min | 0.05%/0.15% | Cost-effective; compendial (USP/EP) |
LC-MS/MS | HILIC column; 0.1% formic acid gradient | 0.003%/0.01% | High sensitivity; multi-impurity screening |
CE-UV | 50mM borate buffer (pH 9.2); 30kV | 0.1%/0.3% | No organic solvents; rapid analysis |
Batch rejection occurs if N-Desmethyl Vinblastine exceeds 0.2% in vinblastine active pharmaceutical ingredients (APIs). Its presence correlates with:
Current quality control emphasizes:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7